ジフェニルホスホリルアジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Diphenylphosphoryl azide is an organic compound widely used as a reagent in the synthesis of other organic compounds. It is known for its versatility in various chemical reactions, particularly in the synthesis of peptides and other nitrogen-containing compounds .

科学的研究の応用

Diphenylphosphoryl azide has numerous applications in scientific research. In chemistry, it is used as a reagent for peptide synthesis, macrolactamization, and aziridination reactions . In biology, it is employed in the modification of biomolecules and the synthesis of biologically active compounds . In medicine, it is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals . Industrially, it is utilized in the production of flame retardants for lithium-ion batteries .

作用機序

Target of Action

Diphenylphosphoryl azide (DPPA) is a versatile reagent used in the synthesis of a variety of organic compounds . Its primary targets include carboxylic acids, alcohols, and amines .

Mode of Action

DPPA interacts with its targets through a series of reactions. It can react with carboxylic acids to form acyl azide intermediates, which can then react with alcohols or amines to form N-substituted carbamates or amides . This process involves the transfer of the azido group to the carboxylic acid, which is believed to proceed through an intermediate mixed anhydride .

Biochemical Pathways

The biochemical pathways affected by DPPA are largely dependent on the specific reactions it is used in. For example, in the synthesis of peptides, DPPA can react with carboxylic acids to form either urethanes or amides . In the synthesis of NSAIDs, DPPA can rearrange a propanoyl group into an isopropanoic acid .

Result of Action

The molecular and cellular effects of DPPA’s action are diverse, given its wide range of applications. For instance, it can be used to convert a carboxylic acid group into a protected amino group through the hydrolysis of an isocyanate intermediate . It can also displace a benzyl alcohol in high yield and ee .

Action Environment

The action, efficacy, and stability of DPPA can be influenced by various environmental factors. For example, the reaction between DPPA and carboxylic acids to form acyl azides can be carried out under mildly basic conditions . Furthermore, DPPA is a colorless liquid with a high boiling point (157 °C/0.17 mmHg), and can be easily prepared by the reaction between diphenylphosphoryl chloride and sodium azide in acetone .

生化学分析

Biochemical Properties

Diphenylphosphoryl azide is known to undergo pseudohalogen replacement of the azido group by treatment with nucleophilic reagents, such as ammonia and various amines . This compound is used as a reagent for the synthesis of peptides by virtue of its reactions with carboxylic acids leading to either the urethane or the amide . The formation of the urethane is particularly valuable since it works with carboxylic acids which fail to undergo the Schmidt reaction .

Cellular Effects

It is known that the compound is very toxic , which suggests that it may have significant effects on cellular function and viability.

Molecular Mechanism

The molecular mechanism of Diphenylphosphoryl azide involves the transfer of the azido group to the carboxylic acid, believed to proceed through the intermediate mixed anhydride, resulting from attack by the nucleophilic carboxylate anion on the phosphorus atom, with expulsion of the azide ion . The azide ion then attacks the carbonyl carbon atom, to give the acyl azide and loss of the diphenylphosphate anion, known to be a good leaving group . Finally, the acyl azide reacts in the normal manner to give the urethane .

Temporal Effects in Laboratory Settings

It is known that the compound is heat sensitive , suggesting that its effects may change over time under certain conditions.

Dosage Effects in Animal Models

Given its toxicity , it is likely that higher doses could have adverse effects.

Metabolic Pathways

It is known that the compound can react with amines to give the corresponding phosphoramidates .

準備方法

Diphenylphosphoryl azide can be synthesized through several methods. One common method involves the reaction between diphenylphosphoryl chloride and sodium azide in acetone, yielding a high-purity product . This reaction is typically carried out at room temperature and involves the removal of sodium chloride by filtration, followed by the evaporation of the solvent and purification by reduced-pressure distillation . Industrial production methods may involve similar processes but on a larger scale, with additional steps for ensuring safety and efficiency.

化学反応の分析

Diphenylphosphoryl azide undergoes various types of chemical reactions, including substitution and rearrangement reactions. It reacts with nucleophilic reagents such as ammonia and amines, leading to the formation of phosphoramidates . In the presence of carboxylic acids, it can form acyl azides, which can further react to produce urethanes or amides . The compound is also used in the Curtius rearrangement, where it facilitates the conversion of carboxylic acids to isocyanates . Major products formed from these reactions include urethanes, amides, and isocyanates .

類似化合物との比較

Diphenylphosphoryl azide is unique in its versatility and reactivity compared to other azide compounds. Similar compounds include tosyl azide and trifluoromethanesulfonyl azide, which also contain the azido group but differ in their reactivity and applications . Diphenylphosphoryl azide is particularly valued for its ability to facilitate the synthesis of peptides and other complex organic molecules .

特性

CAS番号 |

26386-88-9 |

|---|---|

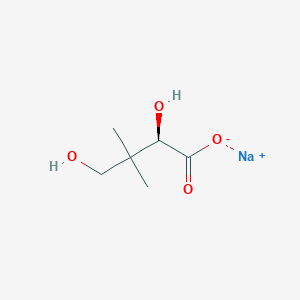

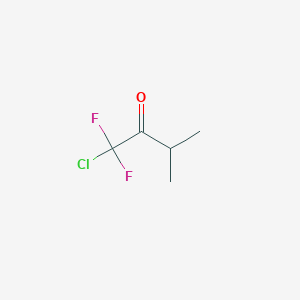

分子式 |

C12H10N3O3P |

分子量 |

275.20 g/mol |

IUPAC名 |

[azido(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C12H10N3O3P/c13-14-15-19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10H |

InChIキー |

SORGEQQSQGNZFI-UHFFFAOYSA-N |

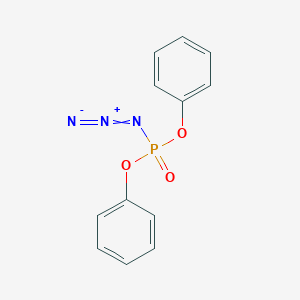

SMILES |

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2 |

正規SMILES |

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2 |

Key on ui other cas no. |

26386-88-9 |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

Azidodiphenoxyoxophosphorane; DPPA; Diphenyl Azidophosphate; Diphenyl Phosphorazide; Diphenylphosphoryl Azide; O,O-Diphenylphosphoryl Azide; Phosphoric Acid Diphenyl Ester Azide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DPPA primarily acts as an azide donor and facilitates various transformations through the Curtius rearrangement. [, ] For example, it can convert carboxylic acids to isocyanates, which can then react with amines to form ureas or with alcohols to form carbamates. []

ANone: DPPA has proven valuable in peptide synthesis. It enables the direct polymerization of amino acids and peptides to form polypeptides and sequential polypeptides, respectively. [, ] This approach has been successfully applied to synthesize poly(L-alanylglycine) and poly(L-histidine). [, ] Additionally, DPPA has facilitated the synthesis of orthogonally protected (R)- and (S)-2-methylcysteines, crucial building blocks in peptide chemistry. []

ANone: In the presence of cobalt(II) catalysts, DPPA acts as a nitrene source for the asymmetric aziridination of alkenes. [] The reaction proceeds with diphenylphosphoryl azide directly transferring the nitrogen to the alkene, generating N-phosphorus-substituted aziridines. []

ANone: The molecular formula of Diphenylphosphoryl Azide is C12H10N3O3P, and its molecular weight is 275.21 g/mol.

ANone: While specific spectroscopic data points are not provided in the research excerpts, the papers mention characterization by IR, NMR, and elemental analyses for the polymers and compounds synthesized using DPPA. [, ] For instance, the purity of poly(L-alanylglycine) synthesized using DPPA was confirmed through IR spectroscopy and elemental analysis. []

ANone: Research indicates that collagen membranes crosslinked with DPPA exhibit superior biocompatibility compared to glutaraldehyde-crosslinked ones. [] For example, DPPA-crosslinked membranes like Paroguide and Opocrin showed better cell growth and collagen secretion in vitro. []

ANone: Studies have demonstrated that Diphenylphosphoryl Azide can function as a multifunctional flame-retardant electrolyte additive in lithium-ion batteries. [] DPPA achieves this by forming a stable solid electrolyte interphase (SEI) layer enriched with lithium nitride (Li3N), enhancing ionic conductivity and inhibiting lithium dendrite growth. []

ANone: Diphenylphosphoryl Azide plays a crucial role in the Curtius rearrangement by converting carboxylic acids to isocyanates. [] These reactive intermediates can then undergo polymerization reactions with diamines or diols to produce polyureas or polyurethanes. [] This methodology has enabled the synthesis of soluble and thermally stable poly(urethane-imide)s from imide ring-containing dicarboxylic acids. []

ANone: DPPA's azide group readily undergoes reactions like cycloadditions and nucleophilic substitutions, making it valuable for synthesizing various heterocycles. For example, it allows the preparation of oxazolo[4,5-c][1,8]naphthyridin-4(5H)-ones, oxazolo[4,5-c]quinoline-4(5H)-ones, and tosyloxazol-5-yl pyridines via a one-pot reaction with substituted 2-aminonicotinic acids or 2-aminoanthranilic acids. []

ANone: Yes, computational methods have been used to study the photochemistry of Diphenylphosphoryl Azide. [] For example, RI-CC2/TZVP and TD-B3LYP/TZVP calculations were employed to predict the mechanism of singlet diphenylphosphorylnitrene formation from the photoexcited DPPA. []

ANone: The diphenylphosphoryl group, being electron-withdrawing, is expected to increase the electrophilicity of the azide moiety, making it more susceptible to nucleophilic attack. This property likely contributes to DPPA's effectiveness in reactions like the Curtius rearrangement and azide-alkyne cycloadditions.

ANone: While specific historical milestones are not detailed in the provided excerpts, the research highlights DPPA's long-standing use in peptide and polymer chemistry. Its application as a crosslinking agent for biomaterials and as a flame retardant for lithium-ion batteries represent more recent developments.

ANone: The research showcases DPPA's versatility across various scientific disciplines:

- Organic Chemistry: DPPA's use in the Curtius rearrangement and azide-alkyne cycloadditions highlights its significance in synthesizing diverse organic compounds. [, , ]

- Polymer Chemistry: DPPA's ability to facilitate the formation of polyamides, polyureas, and polyurethanes underscores its value in polymer synthesis. [, ]

- Biomaterials Science: DPPA's application as a collagen crosslinking agent with enhanced biocompatibility showcases its potential in biomaterial engineering. []

- Energy Storage: DPPA's emergence as a flame-retardant additive for lithium-ion batteries signifies its relevance in addressing energy storage safety concerns. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)